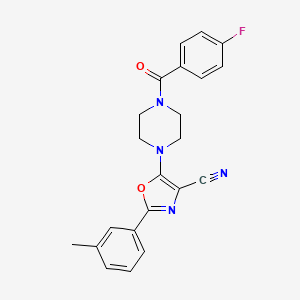

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile

Description

This compound features a 1,3-oxazole core substituted at position 4 with a nitrile group, at position 5 with a 4-(4-fluorobenzoyl)piperazinyl group, and at position 2 with an m-tolyl (meta-methylphenyl) moiety. Its molecular formula is C22H19FN4O2, with an average mass of 394.42 g/mol. The m-tolyl group distinguishes it from fluorophenyl-substituted analogs, influencing steric and electronic properties critical for biological interactions .

Properties

IUPAC Name |

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c1-15-3-2-4-17(13-15)20-25-19(14-24)22(29-20)27-11-9-26(10-12-27)21(28)16-5-7-18(23)8-6-16/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBBFVVRGWAOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring, a fluorobenzoyl group, and an oxazole moiety, which contribute to its pharmacological properties. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.

Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is crucial for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to reduced pigmentation.

- IC50 Values : The compound exhibits competitive inhibition against tyrosinase, with reported IC50 values indicating effective inhibition at low micromolar concentrations. For instance, related compounds with similar structures have shown IC50 values ranging from 0.18 µM to 40.43 µM in various studies .

Monoamine Oxidase Activity

Another area of interest is the compound's interaction with monoamine oxidase (MAO) enzymes. The structural features suggest potential binding interactions that enhance affinity towards MAO-B, which is implicated in neurological disorders.

- Binding Affinity : Compounds designed with similar piperazine frameworks have demonstrated superior binding affinities compared to known inhibitors like l-Deprenyl, suggesting that modifications such as fluorination can enhance efficacy through better interactions with active site residues .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or oxazole rings can significantly affect potency and selectivity.

| Compound | Substituent | IC50 (µM) | Mechanism |

|---|---|---|---|

| 26 | 4-Fluorobenzyl | 0.18 | Tyrosinase Inhibition |

| 9 | Phenyl | 40.43 | Tyrosinase Inhibition |

| 8 | Cinnamyl | >10 | MAO-B Binding |

This table summarizes findings from various studies that illustrate how different modifications impact biological activity.

Case Study 1: Tyrosinase Inhibition

In a study evaluating derivatives of piperazine-containing compounds, one derivative exhibited an IC50 value of 0.18 µM against tyrosinase, significantly outperforming kojic acid (IC50 = 17.76 µM). This suggests that structural modifications can lead to more potent inhibitors for therapeutic applications in skin disorders .

Case Study 2: MAO-B Binding Affinity

Research on fluorinated piperazine derivatives indicated enhanced binding to MAO-B due to the presence of electron-withdrawing groups like fluorine. These compounds demonstrated improved pharmacokinetic profiles and metabolic stability, making them promising candidates for neurological therapies .

Scientific Research Applications

Tyrosinase Inhibition

One of the significant applications of compounds with similar structures to 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is their role as tyrosinase inhibitors . Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Research has shown that derivatives containing the 4-fluorobenzylpiperazine moiety exhibit competitive inhibition against tyrosinase from Agaricus bisporus, demonstrating promising antimelanogenic effects without cytotoxicity on cell lines like B16F10 .

Neurotransmitter Modulation

The compound's piperazine component suggests potential interactions with neurotransmitter receptors. Similar piperazine derivatives have been studied for their ability to modulate serotonin and dopamine receptors, which are crucial in managing mood disorders and neuropsychiatric conditions. The binding affinity and selectivity of these compounds can lead to the development of new antidepressants or antipsychotics .

Binding Affinity Studies

Studies utilizing docking simulations have indicated that compounds structurally related to this compound can effectively occupy the active site of tyrosinase, thereby preventing substrate binding. This competitive inhibition mechanism is critical for understanding how these compounds exert their pharmacological effects .

Structure-Activity Relationship (SAR) Analysis

The design of new analogs based on this compound has been guided by SAR studies, which explore the influence of various substituents on biological activity. Modifications to the aromatic rings and the introduction of different functional groups have been shown to enhance inhibitory potency against tyrosinase, indicating a pathway for optimizing therapeutic efficacy .

Case Studies

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

Key analogs differ in substituents at positions 2 and 5 of the oxazole ring:

Key Observations :

- Electronic Effects : Fluorine atoms in Analog 1 and 2 introduce electron-withdrawing effects, altering reactivity and binding interactions .

- Biological Activity : Analog 3 demonstrates antifungal properties, suggesting the oxazole-4-carbonitrile scaffold is bioactive, but substituents dictate specificity .

Physicochemical and Pharmacological Properties

Notes:

- The target compound’s higher LogP suggests better membrane penetration but may reduce aqueous solubility.

- Fluorophenyl analogs (Analog 1 and 2) have lower LogP due to polar fluorine atoms .

Q & A

Basic Question: What are the recommended methodologies for synthesizing 5-(4-(4-fluorobenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile, and what challenges arise during optimization?

Methodological Answer:

- Key Steps :

- Piperazine Functionalization : Introduce the 4-fluorobenzoyl group to the piperazine ring via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DMF .

- Oxazole Core Formation : Employ a cyclization reaction between an α-cyanoketone precursor and m-tolyl-substituted amidoxime under microwave irradiation (120°C, 30 min) to enhance yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the target compound.

- Challenges :

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- SAR Design :

- Variation of Substituents : Synthesize analogs with modified fluorobenzoyl (e.g., chloro, methyl) or m-tolyl groups to assess electronic/steric effects on target binding .

- In Silico Docking : Use AutoDock Vina to predict interactions with receptors (e.g., kinase domains), prioritizing analogs with high docking scores for synthesis .

- Activity Assays :

Advanced Question: How should researchers address contradictions in reported bioactivity data across different assay systems?

Methodological Answer:

- Root-Cause Analysis :

- Orthogonal Validation :

Basic Question: What experimental frameworks are suitable for assessing this compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

- Environmental Persistence :

- Ecotoxicology :

Advanced Question: How can researchers optimize in vitro-to-in vivo translation for pharmacokinetic studies?

Methodological Answer:

- In Vitro Models :

- In Vivo Correlation :

Advanced Question: What strategies mitigate oxidative or thermal degradation during long-term storage?

Methodological Answer:

- Stability Testing :

- Storage Recommendations :

Basic Question: How can analytical methods be validated for quantifying this compound in biological matrices?

Methodological Answer:

- Validation Parameters :

Advanced Question: What mechanistic studies elucidate the role of the oxazole nitrile group in target engagement?

Methodological Answer:

- Probing Interactions :

- Chemical Modification :

Advanced Question: How can researchers design a robust QSAR model to predict analogs’ bioactivity?

Methodological Answer:

- Descriptor Selection :

- Model Validation :

- Applicability Domain :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.